molecular formula C11H6ClF3O3S B13990510 7-Chloronaphthalen-1-yl trifluoromethanesulfonate

7-Chloronaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B13990510
M. Wt: 310.68 g/mol
InChI Key: WWZWGTNSGUDYGO-UHFFFAOYSA-N
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Description

7-Chloronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H6ClF3O3S and a molecular weight of 310.68 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-chloronaphthalene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ether .

Scientific Research Applications

7-Chloronaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Chloronaphthalen-1-yl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its applications in various fields .

Properties

Molecular Formula

C11H6ClF3O3S

Molecular Weight

310.68 g/mol

IUPAC Name

(7-chloronaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C11H6ClF3O3S/c12-8-5-4-7-2-1-3-10(9(7)6-8)18-19(16,17)11(13,14)15/h1-6H

InChI Key

WWZWGTNSGUDYGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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